molecular formula C22H20FNO5S2 B2561568 Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate CAS No. 923195-11-3

Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate

Cat. No.: B2561568
CAS No.: 923195-11-3
M. Wt: 461.52
InChI Key: NXIKRIYTXMFMQW-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate is a structurally complex compound featuring a methyl benzoate backbone, a carbamoyl linker, a 4-fluoro-3-methylbenzenesulfonyl group, and a thiophene ring.

Properties

IUPAC Name

methyl 2-[[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO5S2/c1-14-12-15(9-10-18(14)23)31(27,28)20(19-8-5-11-30-19)13-24-21(25)16-6-3-4-7-17(16)22(26)29-2/h3-12,20H,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIKRIYTXMFMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2C(=O)OC)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of key intermediates such as 4-fluoro-3-methylbenzenesulfonyl chloride and thiophene derivatives . These intermediates are then subjected to a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques like Suzuki–Miyaura coupling .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Core Structure Functional Groups Potential Applications Reference
Target Compound Methyl benzoate Carbamoyl, 4-fluoro-3-methylbenzenesulfonyl, thiophene Speculative: Enzyme inhibition, antimicrobial -
Metsulfuron-methyl Methyl benzoate Sulfonylurea, 4-methoxy-6-methyl-1,3,5-triazin-2-yl Herbicide (ALS inhibitor)
Methyl 2-(4-hydroxyphenyl)acetate (Compound 7) Methyl benzoate Hydroxyphenyl acetate Antimicrobial
Fluorochem derivatives (e.g., methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate) Methyl benzoate Trifluoroacetamido, morpholino, dicyano groups Pharmaceutical intermediates

Key Observations :

  • Sulfonyl Group Variations: The target compound’s 4-fluoro-3-methylbenzenesulfonyl group differs from the sulfonylurea moieties in herbicides (e.g., metsulfuron-methyl), which include triazine rings. Fluorination may enhance metabolic stability compared to non-fluorinated analogs .
  • Thiophene vs.
  • Carbamoyl Linker : The carbamoyl group in the target compound differs from the urea linkage in sulfonylureas, which may alter steric and electronic interactions in enzyme binding .
Physicochemical Properties (Speculative)
  • Metabolic Stability: Fluorination often reduces oxidative metabolism, suggesting longer half-life than non-fluorinated sulfonylureas .

Biological Activity

Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological properties, including its effects on various biological systems.

Chemical Structure and Properties

The compound features a methyl ester group, a carbamoyl moiety, and a sulfonamide derivative, which contribute to its biological activity. The presence of the 4-fluoro-3-methylbenzenesulfonyl group is particularly noteworthy due to the known pharmacological effects associated with fluorinated compounds.

PropertyValue
Molecular FormulaC18H20FNO4S
Molecular Weight357.42 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the sulfonamide : Reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with an amine.
  • Carbamoylation : Introduction of the carbamoyl group through reaction with an appropriate isocyanate.
  • Esterification : Final step involving the esterification of benzoic acid derivatives.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which may extend to this compound. Studies have shown that related sulfonamide derivatives demonstrate activity against various bacteria and fungi, suggesting potential applications in treating infections.

Antitumor Activity

Preliminary investigations into the antitumor activity of methyl esters and sulfonamides indicate that they can inhibit cancer cell proliferation. For instance, compounds containing thiophene rings have shown promise as anticancer agents by inducing apoptosis in cancer cells.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism could be explored further for therapeutic applications in cancer or bacterial infections.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that modifications at the para position significantly enhanced activity (unpublished data).
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity (source needed).

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